molecular formula C9H13NO B11755420 Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel- CAS No. 19901-88-3

Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel-

Cat. No.: B11755420
CAS No.: 19901-88-3
M. Wt: 151.21 g/mol
InChI Key: AAEOXZIUGCXWTF-VXNVDRBHSA-N
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Description

(1S,2R)-1-Amino-1-phenylpropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. For instance, the reduction of 1-phenyl-2-propanone with a chiral borane complex can yield the desired enantiomer with high enantioselectivity .

Industrial Production Methods

On an industrial scale, the production of (1S,2R)-1-amino-1-phenylpropan-2-ol often involves the use of biocatalysts. Enzymatic reduction of prochiral ketones using specific reductases can provide high yields and enantioselectivity. This method is advantageous due to its mild reaction conditions and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can yield secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: 1-Phenyl-2-propanone

    Reduction: 1-Phenyl-2-propanol

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

(1S,2R)-1-Amino-1-phenylpropan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R)-1-amino-1-phenylpropan-2-ol exerts its effects is primarily through its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-phenylpropan-2-ol
  • (1S,2S)-1-Amino-1-phenylpropan-2-ol
  • (1R,2R)-1-Amino-1-phenylpropan-2-ol

Uniqueness

(1S,2R)-1-Amino-1-phenylpropan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and selectivity in various chemical reactions, making it particularly valuable in asymmetric synthesis .

Properties

CAS No.

19901-88-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1S,2R)-1-amino-1-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m1/s1

InChI Key

AAEOXZIUGCXWTF-VXNVDRBHSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O

Origin of Product

United States

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